
Diisopropylsulfat
Übersicht
Beschreibung
Synthesis Analysis
Diisopropyl sulfate is primarily synthesized as an intermediate in the production of isopropanol through the indirect hydration of propylene. This process can occur via strong or weak acid methodologies, but no specific industrial uses beyond this synthesis pathway are widely documented. The substance decomposes at temperatures around 106°C under a pressure of 2394 Pa, indicating a degree of thermal instability (IARC, 1992).
Molecular Structure Analysis
The molecular structure of diisopropyl sulfate has been explored through various studies, including those involving its esters. For instance, the synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives have been examined, revealing detailed insights into its crystal and molecular structures (Popek & Lis, 2002). Such studies contribute to understanding the structural basis of its reactivity and properties.
Chemical Reactions and Properties
Diisopropyl sulfate participates in various chemical reactions, owing to its reactivity as a sulfate ester. Its use in synthesizing xanthene derivatives underlines its utility in promoting multi-component and condensation reactions (Khaligh & Shirini, 2015). Moreover, its involvement in the vulcanization of cis-1,4-polyisoprene as a sulfur donor showcases its role in creating durable rubber products with favorable thermal and oxidative aging behavior (Pimblott, Scott, & Stuckey, 1975).
Physical Properties Analysis
The physical properties of diisopropyl sulfate, such as its boiling and melting points, have been documented, highlighting its phase transition temperatures and providing critical data for handling and storage. Its boiling point varies with pressure, decomposing at around 106°C at 2394 Pa, and it possesses a melting point of -19°C, emphasizing the need for temperature-controlled environments (IARC, 1992).
Chemical Properties Analysis
Exploring the chemical properties of diisopropyl sulfate involves understanding its reactivity with other substances and its behavior under various conditions. Studies on the synthesis of sulfur-rich compounds from diisopropyl sulfide offer insights into its chemical versatility and potential for creating a range of sulfur-containing materials (Rees, Rakitin, Marcos, & Torroba, 1999). This versatility is crucial for its applications in synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Modifizierung von Biomolekülen
O-Sulfatierung findet in einer Vielzahl von Biomolekülen statt, darunter Polysaccharide, Peptide, Proteine, Naturstoffe und Arzneimittelmetabolite . Die Einführung einer Sulfatgruppe in diese Biomoleküle kann ihre spezifische und unspezifische Erkennung durch elektrostatische oder Wasserstoffbrückenbindungs-Wechselwirkungen verändern .
Erforschung der biologischen Funktion
Entsprechend konzipierte nicht-natürliche sulfatierte Gerüste erweitern ihre strukturelle Vielfalt und liefern wertvolle Einblicke in eine Vielzahl biologischer Funktionen . Diisopropylsulfat kann verwendet werden, um diese Sulfatgruppen einzuführen .
Synthese von organischen Sulfaten
This compound ermöglicht die vielseitige Synthese von organischen Sulfaten . Dies stellt einen bemerkenswerten Fortschritt bei der Verwendung traditioneller Reagenzien für bedeutende chemische Umwandlungen dar .
Xenobiotischer Metabolismus
Organosulfate spielen eine Vielzahl wichtiger Rollen in der Biologie, vom Xenobiotika-Metabolismus bis zur nachgeschalteten Signaltransduktion von Steroidsulfaten in Krankheitszuständen . This compound kann bei der Synthese dieser Organosulfate verwendet werden .
Arzneimittelforschung
Sulfatgruppen an Glykosaminoglykanen (GAGs) wie Heparin, Heparansulfat und Chondroitinsulfat erleichtern molekulare Wechselwirkungen und die Bindung von Proteinliganden an der Zelloberfläche . Dies ist ein Bereich von Interesse in der Arzneimittelforschung, in dem this compound verwendet werden kann, um diese Sulfatgruppen einzuführen .
Wirkmechanismus
Target of Action
Diisopropyl sulfate is primarily used as an O-sulfation reagent . Its primary targets are a diverse range of alcohols, phenols, and -OH compounds , including carbohydrates, amino acids, and natural products . The unique nature of the sulfate group can introduce both specific and non-specific recognition via electrostatic or hydrogen bonding interactions .
Mode of Action
Diisopropyl sulfate acts as an alkylation agent in alkaline conditions . It interacts with its targets under tetra-butylammonium bisulfate activation . This process enhances the electrophilicity of the sulfur atom in diisopropyl sulfate, facilitated by the interaction with the bisulfate anion (HSO4-) . This interaction accounts for the chemical reactivity of diisopropyl sulfate .
Biochemical Pathways
The action of diisopropyl sulfate leads to the formation of sulfate byproducts . This process is part of the O-sulfation, a vital post-translational modification in bioactive molecules . This modification can occur in a diverse range of biomolecules, including polysaccharides, peptides, proteins, natural products, and drug metabolites .
Pharmacokinetics
It’s known that diisopropyl sulfate is an intermediate in the indirect hydration process for the preparation of isopropanol from propylene .
Result of Action
The result of diisopropyl sulfate’s action is the formation of sulfated molecules . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .
Action Environment
The action of diisopropyl sulfate is influenced by environmental factors such as the presence of alkaline conditions . The reactivity of diisopropyl sulfate can be tuned under tetra-butylammonium bisulfate activation . .
Safety and Hazards
Zukünftige Richtungen
The discovery of an alternative activation method for dimethyl sulfate and diisopropyl sulfate allows for the versatile synthesis of organic sulfates . This work represents a significant milestone in the field, and with continued development, this method will not only facilitate the study of sulfated molecules but also lead to the discovery of novel therapeutics for a range of diseases .
Eigenschaften
IUPAC Name |
dipropan-2-yl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLTYHIEYOAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073131 | |
| Record name | Diisopropyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-10-6 | |
| Record name | Diisopropyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OX41CNH1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



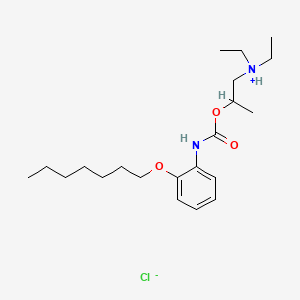


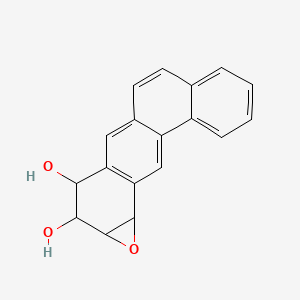
![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)

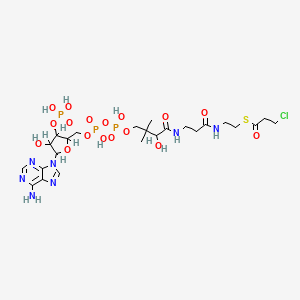
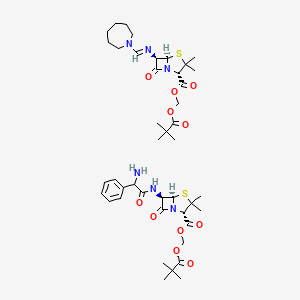
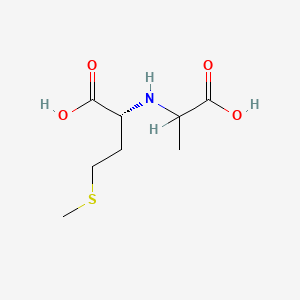
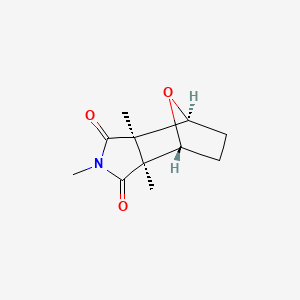



![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)